molecular formula C12H10N2O2 B598079 5-Nitro-2-p-tolylpyridine CAS No. 131941-26-9

5-Nitro-2-p-tolylpyridine

Cat. No. B598079
CAS RN: 131941-26-9
M. Wt: 214.224
InChI Key: IFJSDWRGLBPNOU-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .

Scientific Research Applications

  • Synthesis of Uridine Derivatives

    5-Nitro-2-pyridyl-1-thioglucosides, a derivative of 5-Nitro-2-p-tolylpyridine, are used in synthesizing complex uridine derivatives. These compounds have potential as glycosyltransferases inhibitors, which are significant in the study of biochemical pathways and drug development (Pastuch et al., 2010).

  • Molecular Electronics

    A variant, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, exhibits charge-induced conformational switching and rectifying behavior. This property is promising for applications in molecular electronics, potentially as a memory device or a nano-actuator controlled by an external field (Derosa et al., 2003).

  • Exploration of Molecular Structures

    Studies on 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers have provided insights into the excited states of certain hydrazo-compounds. This research is important for understanding the molecular structures and interactions in these compounds, with implications for material science and pharmacology (Michalski et al., 2016).

  • Development of Pharmaceuticals

    The synthesis of glycoconjugates using 5-nitro-2-pyridyl-1-thioglucosides, which are related to 5-Nitro-2-p-tolylpyridine, is significant for pharmaceutical research. These glycoconjugates, with variations in protecting groups and spacers, are valuable for studying biochemical pathways and developing new drugs (Komor et al., 2012).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be based on its properties, potential applications, or unanswered questions about it .

properties

IUPAC Name

2-(4-methylphenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJSDWRGLBPNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-p-tolylpyridine

Synthesis routes and methods

Procedure details

2-Chloro-5-nitropyridine (5.0 g, 31.5 mmol) and tetrakis(triphenylphosphine)palladium (0.35 g, 0.3 mmol) were added to 1,2-dimethoxyethan (50 ml), then degassed and purged with nitrogen three times under reduced pressure. Under nitrogen atmosphere the mixture was stirred at room temperature for 20 minutes, 4-methylphenylboronic acid (4.29 g, 31.5 mmol) and 2M aqueous sodium carbonate (31.5 ml) were poured in, and the temperature was raised to 80° C. After the reaction at 80° C. for 3 hours, the mixture was cooled to room temperature and extracted with addition of ethyl acetate and water. The organic layer was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The products were purified by column chromatography to give the title compound (5.4 g, 80.0% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
31.5 mL
Type
reactant
Reaction Step Two
Yield
80%

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